molecular formula C16H25BrClNO2 B13750443 ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide CAS No. 3635-14-1

((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide

Cat. No.: B13750443
CAS No.: 3635-14-1
M. Wt: 378.7 g/mol
InChI Key: YRDOGOKIRJGZBZ-UHFFFAOYSA-M
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Description

((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, a chlorophenoxy group, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate alkylating agent.

    Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring or the chlorophenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it back to a tertiary amine. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxetane ring or chlorophenoxy group.

    Reduction: Tertiary amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive agent. Its quaternary ammonium group suggests it may interact with biological membranes, potentially serving as an antimicrobial or antifungal agent.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites, disrupting normal cellular functions. This can lead to antimicrobial or antifungal effects, as well as potential therapeutic benefits in targeting specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a para-chlorophenoxy group.

    ((3-((o-Bromophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a bromophenoxy group instead of chlorophenoxy.

    ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)dimethylmethylammonium bromide: Similar structure but with dimethyl groups instead of diethyl.

Uniqueness

((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its specific combination of functional groups. The presence of the oxetane ring, chlorophenoxy group, and quaternary ammonium group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3635-14-1

Molecular Formula

C16H25BrClNO2

Molecular Weight

378.7 g/mol

IUPAC Name

[3-[(2-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-9-7-6-8-14(15)17;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1

InChI Key

YRDOGOKIRJGZBZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2Cl.[Br-]

Origin of Product

United States

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